molecular formula C12H14O4 B13418315 Ethyl 2-(2-methoxy-2-oxoethyl)benzoate CAS No. 66298-59-7

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B13418315
CAS No.: 66298-59-7
M. Wt: 222.24 g/mol
InChI Key: BKSBFZMQVSZECD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O4. It is an ester derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

66298-59-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 2-(2-methoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)10-7-5-4-6-9(10)8-11(13)15-2/h4-7H,3,8H2,1-2H3

InChI Key

BKSBFZMQVSZECD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate can be synthesized through the esterification of 2-(2-methoxy-2-oxoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(2-methoxy-2-oxoethyl)benzoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(2-methoxy-2-oxoethyl)benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 2-methoxybenzoate: Similar structure but lacks the oxoethyl group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-ethoxybenzoate: Similar ester structure but with an ethoxy group instead of a methoxy group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(2-methoxy-2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O4. It belongs to the class of benzoates and is characterized by the presence of both a methoxy group and an oxoethyl group attached to the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
CAS No. 66298-59-7
Molecular Weight 222.24 g/mol
IUPAC Name This compound
InChI Key BKSBFZMQVSZECD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=CC=C1CC(=O)OC

Synthesis

This compound can be synthesized through the esterification of 2-(2-methoxy-2-oxoethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, which allows for efficient production in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anti-inflammatory Effects

Additionally, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors, influencing metabolic pathways. The hydrolysis of its ester bond can release active metabolites that contribute to its biological activity.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Antimicrobial Efficacy Study : A study assessed the antibacterial activity of this compound against a panel of bacterial pathogens, demonstrating a broad spectrum of activity with notable efficacy against resistant strains.
  • Anti-inflammatory Research : Another investigation focused on the compound's ability to reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

This compound can be compared with other benzoate derivatives to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Methyl benzoateLacks the oxoethyl groupLess reactive due to absence of oxoethyl functionality
Ethyl 4-(2-methoxy-2-oxoethyl)benzoateSimilar structure but different positionVaries in reactivity and application due to position
Methyl 2-(2-hydroxy-2-oxoethyl)benzoateContains a hydroxyl groupAlters reactivity and potential applications
Ethyl 3-(2-methoxy-2-oxoethyl)benzoateDifferent substitution patternMay exhibit different biological activities

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